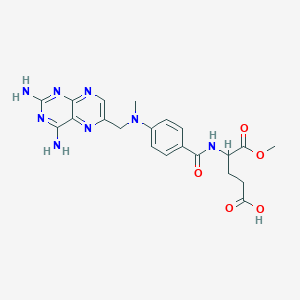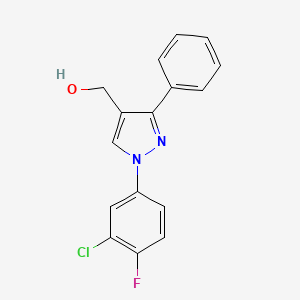
(1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is a chemical compound with the molecular formula C17H14ClFN2O and a molecular weight of 316.765 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 3-chloro-4-fluoroaniline with phenylhydrazine to form the corresponding hydrazone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in drug discovery. Its pyrazole core is known for its anti-inflammatory, analgesic, and antipyretic properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and pigments .
Wirkmechanismus
The mechanism of action of (1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . Additionally, its interaction with other molecular targets, such as ion channels or transporters, may contribute to its pharmacological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol include:
- (1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-YL)methanol
- (1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol
- (1-(3-Chloro-4-fluorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-YL)methanol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and biological activity compared to other similar compounds . This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
618383-26-9 |
|---|---|
Molekularformel |
C16H12ClFN2O |
Molekulargewicht |
302.73 g/mol |
IUPAC-Name |
[1-(3-chloro-4-fluorophenyl)-3-phenylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H12ClFN2O/c17-14-8-13(6-7-15(14)18)20-9-12(10-21)16(19-20)11-4-2-1-3-5-11/h1-9,21H,10H2 |
InChI-Schlüssel |
XCLQHUSILPWMTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B12317144.png)
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0^{1,14.0^{2,7]octadeca-2,4,6,14-tetraene](/img/structure/B12317152.png)

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12317158.png)
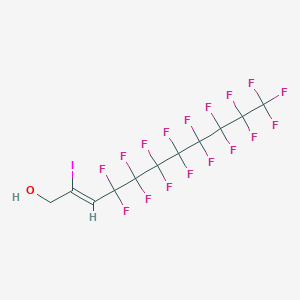
![12-Fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12317164.png)
![5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene](/img/structure/B12317170.png)
![2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B12317179.png)
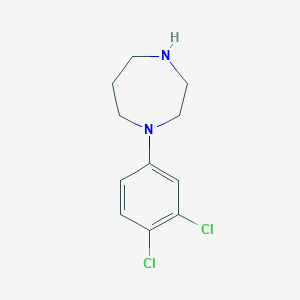
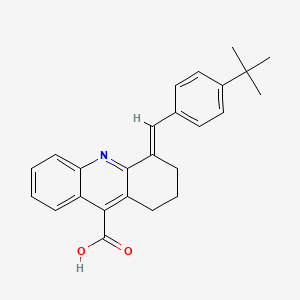
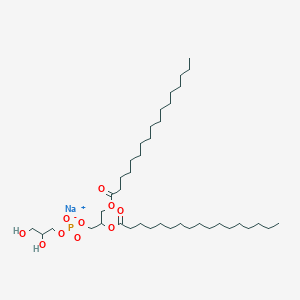

![Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12317208.png)
